![molecular formula C12H11ClN2O2 B1477798 3-(7-Chlor-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropannitril CAS No. 2098081-52-6](/img/structure/B1477798.png)
3-(7-Chlor-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropannitril
Übersicht
Beschreibung
The compound “3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile” belongs to a class of compounds known as 7-substituted-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-ones . These compounds have been synthesized and evaluated for their anticonvulsant and hypnotic effects .
Synthesis Analysis
The synthesis of these compounds involves the reaction of 2-aminophenols with alkynones . This reaction takes place in 1,4-dioxane at 100 °C . The resulting compounds have shown anticonvulsant activities in the maximal electroshock (MES) test .Molecular Structure Analysis
The molecular structure of these compounds includes a seven-membered heterocyclic ring system, a fused aromatic group, and a group –N–C(=O)–, similar to a protein amide bond . This structure is expected to confer inherent physiological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization . This reaction is facilitated by the hydroxy proton of the aminophenol .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, one of the compounds, 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one, has a melting point of 80–82°C .Wissenschaftliche Forschungsanwendungen
Antikonvulsive Anwendungen
Diese Verbindung wurde synthetisiert und auf ihre Antikonvulsiva-Wirkung untersucht. In Studien zeigte sie vielversprechende Ergebnisse im maximalen Elektroschocktest (MES), einem Standardverfahren zur Beurteilung der Antikonvulsiva-Aktivität bei Mäusen. Die Wirksamkeit der Verbindung bei der Reduzierung der Anfallsstärke deutet auf ein Potenzial als neues Antiepileptikum (AED) hin, das für Patienten, die gegen gängige AEDs resistent sind, von Vorteil sein könnte .
Hypnotische Wirkungen
Forschungsergebnisse deuten darauf hin, dass bestimmte Dosierungen dieser Verbindung die Dauer des durch Pentobarbital induzierten Schlafs in Tiermodellen deutlich verlängern können. Diese hypnotische Wirkung deutet auf ein Potenzial für die Behandlung von Schlafstörungen hin, insbesondere in Fällen, in denen herkömmliche Hypnotika unwirksam sind oder Nebenwirkungen verursachen .
Antibakterielle Aktivität
Derivate dieser Verbindung wurden auf ihre antibakteriellen Eigenschaften untersucht. Die Struktur-Wirkungsbeziehungsstudien (SAR) deuten darauf hin, dass diese Verbindungen gegen eine Reihe von bakteriellen Infektionen wirksam sein könnten und einen neuen Weg für die Entwicklung von Antibiotika bieten, insbesondere in einer Zeit zunehmender Antibiotikaresistenz .
Onkologieforschung
Die Derivate der Verbindung wurden als potenzielle Inhibitoren der Traf2- und Nck-interagierenden Proteinkinase (TNIK) identifiziert, die an der Wnt/β-Catenin-Signaltransduktionskaskade beteiligt ist. Eine Dysregulation dieses Signalwegs ist häufig mit Darmkrebs (CRC) verbunden. Daher könnten diese Derivate als Grundlage für die Entwicklung neuer Behandlungen für CRC dienen .
Neurotoxizitätsstudien
Neben ihren therapeutischen Anwendungen wurde auch das Neurotoxizitätsprofil der Verbindung untersucht. Das Verständnis der neurotoxischen Wirkungen ist entscheidend für die Entwicklung sicherer pharmazeutischer Wirkstoffe, da es zur Identifizierung des therapeutischen Fensters und möglicher Nebenwirkungen beiträgt .
Pharmakologische Forschung
Die pharmakologischen Eigenschaften der Verbindung, wie ihre mittlere wirksame Dosis (ED50) und ihr therapeutischer Index, wurden durch verschiedene Tests ermittelt. Diese Studien sind unerlässlich, um die Verbindung von der präklinischen in die klinische Phase zu bringen und ihre Sicherheit und Wirksamkeit für den menschlichen Gebrauch zu gewährleisten .
Biochemische Anwendungen
In der Biochemie kann die Interaktion der Verbindung mit verschiedenen Enzymen und Rezeptoren untersucht werden, um ihren Wirkmechanismus zu verstehen. Dieses Wissen kann zur Entwicklung gezielter Therapien für neurologische Erkrankungen beitragen .
Neurowissenschaftliche Implikationen
Die Auswirkungen der Verbindung auf die neuronale Aktivität und ihr Potenzial, die synaptische Übertragung zu modulieren, könnten in der Neurowissenschaftenforschung weiter untersucht werden. Dies könnte zu Erkenntnissen über die Behandlung neurodegenerativer Erkrankungen und kognitiver Störungen führen .
Zukünftige Richtungen
The future directions for research on these compounds could involve further investigation of their anticonvulsant and hypnotic effects, as well as exploration of other potential therapeutic applications. The study of substituent effects on their antimicrobial activity could also provide a better understanding of their structure–activity relationships .
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit anticonvulsant and hypnotic effects , suggesting that they may interact with targets involved in neuronal signaling.
Mode of Action
It’s worth noting that similar compounds have been found to exhibit anticonvulsant activities in the maximal electroshock (mes) test
Biochemical Pathways
Given the observed anticonvulsant and hypnotic effects of similar compounds , it can be inferred that they may influence pathways involved in neuronal signaling and sleep regulation.
Result of Action
Similar compounds have been found to exhibit anticonvulsant activities in the mes test and to increase pentobarbital-induced sleep . These observations suggest that the compound may have a suppressive effect on neuronal excitability and promote sleep.
Biochemische Analyse
Biochemical Properties
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile plays a significant role in biochemical reactions, particularly in the modulation of neuronal activity. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with gamma-aminobutyric acid (GABA) receptors, enhancing their inhibitory effects on neuronal firing . Additionally, it may inhibit certain enzymes involved in neurotransmitter degradation, thereby prolonging the action of neurotransmitters in the synaptic cleft .
Cellular Effects
The effects of 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to enhance the expression of genes involved in neuroprotection and synaptic plasticity . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile exerts its effects through several mechanisms. It binds to GABA receptors, enhancing their inhibitory action on neurons . This binding interaction increases the influx of chloride ions into neurons, hyperpolarizing the cell membrane and reducing neuronal excitability . Additionally, this compound may inhibit enzymes such as monoamine oxidase, which are involved in the breakdown of neurotransmitters, thereby increasing their availability in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile have been studied over time. The compound exhibits good stability under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that it maintains its neuroprotective effects and continues to modulate neuronal activity without significant loss of potency .
Dosage Effects in Animal Models
The effects of 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile vary with different dosages in animal models. At low to moderate doses, the compound exhibits anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, it may cause adverse effects such as sedation, motor impairment, and potential neurotoxicity . These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing side effects .
Metabolic Pathways
3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites may retain some of the biological activity of the parent compound or undergo further biotransformation . The compound also interacts with cofactors such as nicotinamide adenine dinucleotide (NAD+) and flavin adenine dinucleotide (FAD), which are essential for its metabolic processing .
Transport and Distribution
Within cells and tissues, 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Additionally, it may accumulate in specific tissues, such as the brain, where it exerts its pharmacological effects .
Subcellular Localization
The subcellular localization of 3-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, including the endoplasmic reticulum and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of the compound influences its interactions with biomolecules and its overall pharmacological effects .
Eigenschaften
IUPAC Name |
3-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-1-2-11-9(7-10)8-15(5-6-17-11)12(16)3-4-14/h1-2,7H,3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIDQWUJEXYMRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)CC#N)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


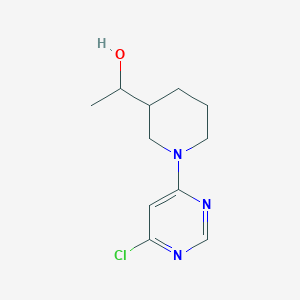
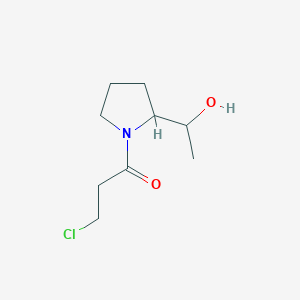
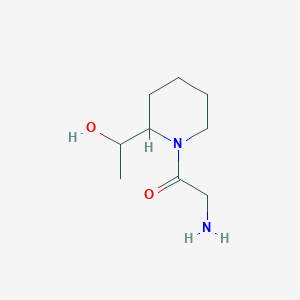

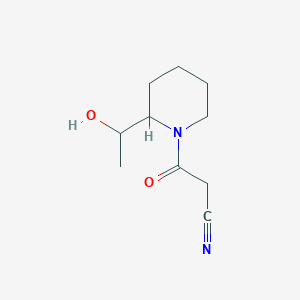

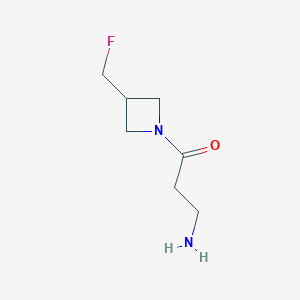
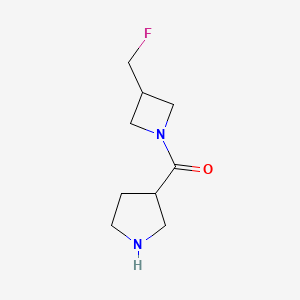
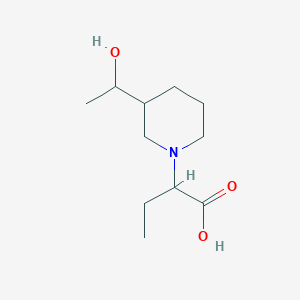
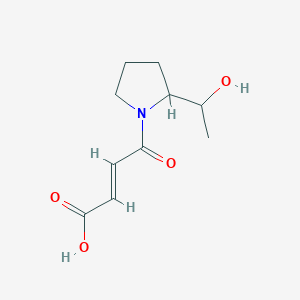

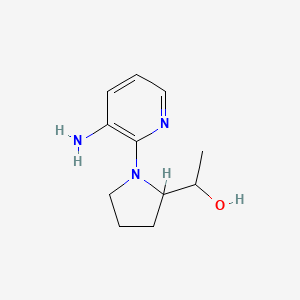
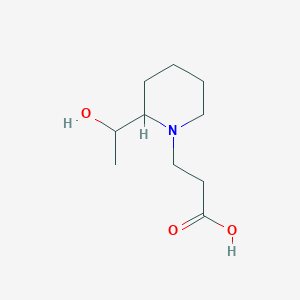
![2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1477738.png)
